Innate Defense-Regulator Peptide
Overview
Description
Innate Defense-Regulator Peptide is a synthetic host defense peptide derivative known for its strong anti-inflammatory properties. It is designed to modulate the immune response, particularly in inflammatory conditions. This peptide has shown promise in both in vitro and in vivo studies, demonstrating its potential as a novel therapeutic for various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Innate Defense-Regulator Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Innate Defense-Regulator Peptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Amino acid derivatives with specific protecting groups are used during SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Innate Defense-Regulator Peptide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases, wound healing, and as an adjuvant in cancer vaccines
Mechanism of Action
Innate Defense-Regulator Peptide exerts its effects by modulating the immune response. It interacts with transmembrane G protein-coupled receptors, including receptors for chemokines, prostaglandins, histamine, platelet-activating factor, and anaphylatoxin. This interaction leads to the suppression of proinflammatory cytokine production, reactive oxygen and nitrogen species release, and neutrophil recruitment. The peptide also dampens the interferon-gamma response and represses the interferon regulatory factor 8-regulated network, which controls central inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Cathelicidins: These are antimicrobial peptides found in neutrophils and NK cells, known for their immune modulation properties.
Defensins: Another class of antimicrobial peptides with similar immune-modulating effects.
Pexiganan: A peptide derived from frog magainin, used for preventing diabetic foot ulcers.
Iseganan: Derived from pig protegrin-1, used for preventing oral mucositis in radiation therapy patients.
Uniqueness
Innate Defense-Regulator Peptide is unique due to its strong anti-inflammatory properties and its ability to modulate immune responses without compromising the body’s ability to fight infections. This makes it a promising candidate for therapeutic applications in inflammatory diseases and as an adjuvant in cancer vaccines .
Properties
IUPAC Name |
(2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYDUUDOSRQTI-WSZWBAFRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC.CC(C=O)NC(=O)C1CCCN1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849582 | |
Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940291-10-1 | |
Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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